

# A Selective GPR139 Agonist for Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-63533054

Cat. No.: B1673072 Get Quote

This technical guide provides a comprehensive overview of the discovery, development, and characterization of **JNJ-63533054**, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139). **JNJ-63533054** was developed by Janssen Research & Development, LLC, as a chemical tool to investigate the physiological functions of GPR139, an orphan receptor predominantly expressed in the central nervous system.[1] Its development has been instrumental in elucidating the potential roles of GPR139 in various neurological processes. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of GPR139 modulation.

## **Discovery**

JNJ-63533054, with the chemical name 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide, was identified through a high-throughput screening campaign aimed at finding selective small-molecule agonists for GPR139.[2] This effort was undertaken to create a tool to probe the function of GPR139, given that its endogenous ligands were not definitively known at the time, though L-tryptophan and L-phenylalanine were identified as candidate physiological ligands.[2] The identification of JNJ-63533054 provided a crucial asset for studying the receptor's role in the brain.[2]

### **Mechanism of Action**

**JNJ-63533054** is a potent and selective agonist of GPR139. It activates the human, rat, and mouse GPR139 receptors with high potency. GPR139 is an orphan G-protein-coupled receptor



that is highly expressed in specific brain regions, most notably the medial habenula and septum.

### **Signaling Pathways**

Studies have shown that GPR139 can couple to multiple G protein subtypes. The primary signaling pathway activated by GPR139 upon agonist binding is through Gq/11 proteins, leading to downstream calcium mobilization. Evidence also suggests potential coupling to Gi/o proteins. The activation of Gq/11 by GPR139 can counteract the effects of  $\mu$ -opioid receptor (MOR) activation in medial habenula neurons.



Click to download full resolution via product page

Caption: GPR139 signaling cascade upon activation by JNJ-63533054.

### **Binding Site**

Cryo-electron microscopy studies have revealed the binding mode of **JNJ-63533054** within the GPR139 transmembrane bundle. The phenyl ring of the molecule is situated in a deep hydrophobic pocket. Key interactions include a cation- $\pi$  interaction with residue R2446x51 and a  $\pi$ - $\pi$  interaction with W2416x48. Mutagenesis studies have confirmed the importance of residues F1093x33, H1875x43, and N2717x38 for receptor activation. Interestingly, two distinct binding poses for **JNJ-63533054** were identified in the GPR139-Gi structure, suggesting a potential link between ligand conformation and G protein coupling specificity.



## In Vitro Pharmacological Profile

**JNJ-63533054** demonstrates high potency and selectivity for GPR139 in various in vitro assays. It was shown to be selective against a panel of 50 other targets and displayed no activity at its closest homolog, GPR142.

| Parameter                              | Species | Value  | Assay Type                                |
|----------------------------------------|---------|--------|-------------------------------------------|
| EC50                                   | Human   | ~16 nM | Calcium Mobilization                      |
| EC50                                   | Human   | 17 nM  | GTPyS Binding                             |
| EC50                                   | Rat     | 63 nM  | Calcium Mobilization                      |
| EC50                                   | Mouse   | 28 nM  | Calcium Mobilization                      |
| Kd                                     | Human   | 10 nM  | Radioligand Binding ([³H]JNJ-63533054)    |
| Kd                                     | Rat     | 32 nM  | Radioligand Binding<br>([³H]JNJ-63533054) |
| Kd                                     | Mouse   | 23 nM  | Radioligand Binding<br>([³H]JNJ-63533054) |
| Data sourced from multiple references. |         |        |                                           |

### **Experimental Protocols**

- Calcium Mobilization Assay: Recombinant cells expressing GPR139 were used. Receptor activity was measured by quantifying changes in intracellular calcium levels following the application of JNJ-63533054.
- GTPγS Binding Assay: The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G protein-coupled receptors was measured in cell membranes expressing GPR139. An increase in [35S]GTPγS binding upon addition of **JNJ-63533054** indicates receptor activation.
- Radioligand Binding Assay: A tritium-labeled version of JNJ-63533054 ([³H]JNJ-63533054)
   was used to perform saturation binding studies on cell membranes expressing human, rat, or



mouse GPR139 to determine the binding affinity (Kd) and receptor density (Bmax).

### In Vivo Preclinical Profile

**JNJ-63533054** is orally bioavailable and crosses the blood-brain barrier, making it a suitable tool for in vivo studies in rodents.

### **Pharmacokinetics**

Pharmacokinetic studies in rats demonstrated that **JNJ-63533054** has excellent properties for in vivo use.

| Parameter                         | Value             | Species | Dosing     |
|-----------------------------------|-------------------|---------|------------|
| IV Clearance                      | 53 mL/min/kg      | Rat     | 1 mg/kg IV |
| Cmax                              | 317 ng/mL (~1 μM) | Rat     | 5 mg/kg PO |
| t1/2                              | 2.5 hours         | Rat     | 5 mg/kg PO |
| Brain/Plasma Ratio                | 1.2               | Rat     | 5 mg/kg PO |
| Data sourced from MedChemExpress. |                   |         |            |

### **Experimental Protocols**

Blood-Brain Barrier Penetration Study: Male C57BL/6 mice and Sprague-Dawley rats
received an oral administration of JNJ-63533054 (10 mg/kg). At various time points (e.g.,
0.25, 0.5, 1, 2, 4, and 8 hours for mice), animals were euthanized. Brain and blood samples
were collected, and drug concentrations were determined using liquid
chromatography/tandem mass spectrometry (LC/MS-MS) to calculate the brain-to-plasma
concentration ratio.





Click to download full resolution via product page

Caption: Experimental workflow for the blood-brain barrier penetration study.



### **Pharmacodynamics and Behavioral Studies**

The effects of JNJ-63533054 have been characterized in several in vivo models:

- Locomotor Activity: In rats, oral administration of JNJ-63533054 (3-30 mg/kg) induced a
  dose-dependent reduction in locomotor activity.
- c-fos Expression: Despite the high expression of GPR139 in the medial habenula and dorsal striatum, JNJ-63533054 (10-30 mg/kg, p.o.) did not alter c-fos expression in these brain regions.
- Neurochemistry: In vivo microdialysis experiments in rats showed that JNJ-63533054 did not
  affect basal levels of dopamine or serotonin in the medial prefrontal cortex (mPFC) and
  nucleus accumbens (NAc).
- Behavioral Models: The compound was profiled in models of anxiety, despair, and
  anhedonia. It produced a small anxiolytic-like effect in the marble burying test but had no
  effect in the elevated plus maze. In the female urine sniffing test, used to assess anhedonialike behavior, JNJ-63533054 significantly decreased the time spent sniffing the urine cue. It
  had no significant effect in the tail suspension test or on learned helplessness.
- Alcohol Consumption: In a preclinical model, JNJ-63533054 was reported to reduce the escalation of alcohol self-administration in alcohol-dependent male rats.

## **Development Status**

As of late 2025, **JNJ-63533054** is categorized as being in the preclinical stage of development. It was initially developed by Janssen Research & Development, LLC, and has been investigated for its potential in treating central nervous system diseases and alcohol use disorder. While it has served as an invaluable research tool, its progression into clinical trials has not been publicly documented. Other GPR139 agonists, such as TAK-041, have advanced to clinical trials for neuropsychiatric disorders, but with mixed results. The research conducted with **JNJ-63533054** continues to contribute significantly to the understanding of GPR139's role in brain function and its potential as a therapeutic target.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. JNJ-63533054 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Selective GPR139 Agonist for Central Nervous System Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673072#jnj-63533054-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.